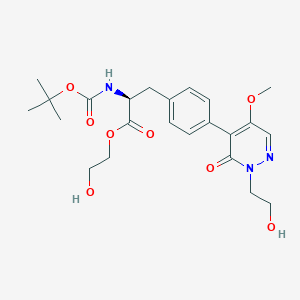
a4 Integrin receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “a4 Integrin receptor antagonist 2” is a small molecule designed to inhibit the activity of the a4 integrin receptor. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The a4 integrin receptor, specifically, plays a crucial role in immune cell trafficking and inflammation. By blocking this receptor, this compound can potentially modulate immune responses and has therapeutic applications in various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a4 Integrin receptor antagonist 2 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the a4 integrin receptor. Common synthetic routes may involve:
Formation of the Core Structure: This step often includes cyclization reactions to form the heterocyclic core.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s binding affinity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This may include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
a4 Integrin receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that may enhance or modify the compound’s activity .
Scientific Research Applications
a4 Integrin receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin inhibitors.
Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signaling.
Medicine: Potential therapeutic applications in treating inflammatory and autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Industry: Used in the development of new pharmaceuticals targeting integrin receptors.
Mechanism of Action
The mechanism of action of a4 Integrin receptor antagonist 2 involves binding to the a4 integrin receptor, thereby blocking its interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in immune cell trafficking and inflammation. The molecular targets include the a4 integrin receptor and its associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Vedolizumab: A monoclonal antibody that targets the a4b7 integrin receptor.
Natalizumab: A monoclonal antibody that targets the a4 integrin receptor.
Firategrast: A small molecule antagonist of the a4 integrin receptor.
Uniqueness
a4 Integrin receptor antagonist 2 is unique due to its small molecule nature, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, its specific binding affinity and selectivity for the a4 integrin receptor make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C23H31N3O8 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-hydroxyethyl (2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)34-22(31)25-17(21(30)33-12-11-28)13-15-5-7-16(8-6-15)19-18(32-4)14-24-26(9-10-27)20(19)29/h5-8,14,17,27-28H,9-13H2,1-4H3,(H,25,31)/t17-/m0/s1 |
InChI Key |
WVPMIQQMDDPBCZ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)OCCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
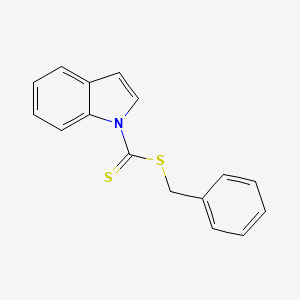

![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
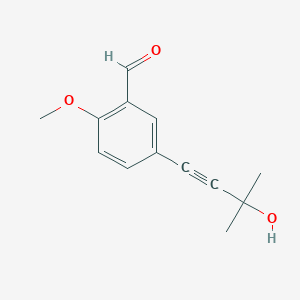
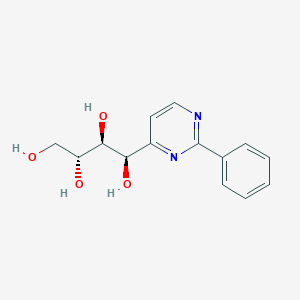
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
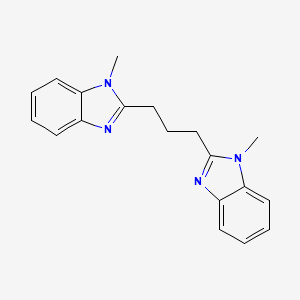

![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
